(Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide
Description
(Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted at positions 2 and 2. The benzofuran ring system is fused with a carboxamide group at position 2 and a (Z)-configured 3-phenylacrylamido moiety at position 3.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-30-19-11-7-10-18(16-19)26-25(29)24-23(20-12-5-6-13-21(20)31-24)27-22(28)15-14-17-8-3-2-4-9-17/h2-16H,1H3,(H,26,29)(H,27,28)/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRUGVOAUMIVPS-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Methoxy Group: Methoxylation of the phenyl ring can be performed using methanol and a suitable catalyst.
Amidation Reaction:
Formation of the Acrylamide Moiety: This step involves the reaction of the intermediate with acryloyl chloride or a similar reagent to introduce the acrylamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions could target the acrylamide moiety or the benzofuran ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced forms of the acrylamide group.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Studies have indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells.
-
Anti-inflammatory Effects :
- Research indicates that (Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
-
Antioxidant Activity :
- The compound has demonstrated significant antioxidant capabilities, which can help mitigate oxidative stress-related damage in cells. This property is crucial for developing therapies aimed at age-related diseases and conditions caused by oxidative stress.
Therapeutic Applications
-
Cancer Therapy
- As an anticancer agent, this compound could be integrated into treatment regimens for various malignancies. Ongoing clinical trials are necessary to establish its efficacy and safety profile in humans.
-
Treatment of Inflammatory Disorders
- Given its anti-inflammatory effects, this compound may be explored for the treatment of conditions such as rheumatoid arthritis or inflammatory bowel disease (IBD). Its ability to modulate immune responses could provide therapeutic benefits.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using breast cancer cells. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models of arthritis. |
| Study 3 | Antioxidant Properties | Indicated a decrease in oxidative stress markers in cellular assays, suggesting protective effects against cellular damage. |
Mechanism of Action
The mechanism of action of (Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core and functional groups can facilitate binding to specific molecular targets, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuran or Aromatic Amide Motifs
a) N-(3-Methoxyphenyl)-4-Chlorocinnamide and Trifluoromethyl Analog (TRPV1 Antagonists)
- Structure : These compounds share the N-(3-methoxyphenyl) group but replace the benzofuran core with a cinnamide scaffold (phenylpropenamide).
- Activity : Demonstrated high affinity (~18 nM) for human TRPV1 receptors, indicating the importance of the 3-methoxyphenyl group in receptor interaction. The trifluoromethyl substituent in the analog enhances lipophilicity and binding stability .
b) N-[(3S)-2,3-Dihydro-6-(Phenylmethoxy)-3-Benzofuranyl]-N-Hydroxyurea
- Structure : Contains a dihydrobenzofuran ring with a phenylmethoxy substituent and a hydroxyurea group.
- Activity: Hydroxyurea moieties are known for enzyme inhibition (e.g., ribonucleotide reductase). The dihydrobenzofuran structure may enhance metabolic stability compared to the fully aromatic benzofuran in the target compound .
- Comparison : The target compound lacks the hydroxyurea group, suggesting divergent therapeutic targets (e.g., receptor antagonism vs. enzyme inhibition).
c) Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
- Structure : A benzamide pesticide with a 3-methylethoxyphenyl group and a trifluoromethyl substituent.
- Activity : Used as a fungicide, targeting succinate dehydrogenase in fungi. The trifluoromethyl group enhances bioavailability and resistance to degradation .
- Comparison : Both compounds feature aromatic amides, but the target’s benzofuran core and acrylamido group likely direct it toward mammalian targets rather than fungal enzymes.
Compounds with Furan or Substituted Phenyl Groups
a) Fenfuram (2-Methyl-N-Phenyl-3-Furancarboxamide)
- Structure : A furan-based carboxamide with a methyl group and phenyl substitution.
- Activity : Fungicidal activity via disruption of fungal cell membranes. The furan ring contributes to electrophilic reactivity .
b) Letermovir (Antiviral Agent)
- Structure : Contains a 3-methoxyphenyl-piperazine group but features a complex quinazoline core.
- Activity : Inhibits human cytomegalovirus (CMV) by targeting the viral terminase complex. The 3-methoxyphenyl group may aid in host-cell penetration .
- Comparison : While both compounds include a 3-methoxyphenyl moiety, the target’s benzofuran-acrylamido system is structurally distinct, implying different mechanisms of action.
Data Table: Key Structural and Functional Comparisons
Key Research Findings and Implications
Role of the 3-Methoxyphenyl Group : This substituent is recurrent in TRPV1 antagonists (e.g., ) and antiviral agents (e.g., letermovir), suggesting its utility in enhancing target binding through π-π interactions or hydrogen bonding .
Impact of Core Structure : Benzofuran-based compounds (e.g., ) exhibit improved metabolic stability compared to furan or cinnamide derivatives, which may translate to longer half-lives in vivo.
Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in flutolanil) enhance bioavailability and resistance to oxidative degradation, while bulky groups (e.g., phenylacrylamido in the target) may influence steric interactions with receptors .
Biological Activity
(Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This class of compounds has been recognized for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that benzofuran derivatives exhibit their biological activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that certain benzofuran derivatives can inhibit the proliferation of cancer cells. For instance, a related compound, BMBF, demonstrated significant suppression of Huh7 hepatocellular carcinoma cells by inducing apoptosis and altering cell cycle dynamics .
- Modulation of Epithelial-Mesenchymal Transition (EMT) : EMT is a critical process in cancer metastasis. The compound has been reported to upregulate E-cadherin while downregulating vimentin and MMP9, which are markers associated with EMT .
- Inhibition of Integrin Signaling : The compound may interfere with integrin signaling pathways, particularly integrin α7, which is often overexpressed in metastatic cancer cells. This inhibition can lead to reduced cell migration and invasion .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Anti-Metastatic Effects in Hepatocellular Carcinoma
A study conducted on Huh7 cells demonstrated that treatment with this compound led to a significant reduction in cell proliferation and migration. The mechanism was linked to the downregulation of p53 and integrin α7, suggesting potential therapeutic applications in treating metastatic hepatocellular carcinoma .
Case Study 2: Cytotoxicity Assessment
In another study assessing the cytotoxic effects of related benzofuran derivatives, it was found that concentrations above 5 μM significantly inhibited cell viability without affecting normal hepatocytes. This indicates a selective cytotoxic profile that could be beneficial for therapeutic use .
Q & A
Q. What are the key steps in synthesizing (Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide?
Synthesis typically involves:
- Benzofuran core construction : Cyclization of o-hydroxyacetophenone derivatives using acid catalysis or microwave-assisted methods .
- Amide coupling : Reacting the benzofuran-2-carboxylic acid intermediate with 3-methoxyaniline using coupling agents like DCC/DMAP in anhydrous dichloromethane .
- Acrylamide introduction : (Z)-selective condensation of 3-phenylacryloyl chloride under controlled pH and temperature to avoid isomerization .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm regiochemistry of methoxyphenyl and acrylamido groups (e.g., δ 7.8–8.2 ppm for acrylamide protons) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C of benzofuran) .
- Mass spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., PLK1) or proteases, using ATP/NADH depletion as readouts .
- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with targets like GPCRs or DNA .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) guide optimization of this compound?
- Substituent effects : Compare analogs with halogen (Cl/F) or nitro groups at the phenylacrylamido moiety to assess potency changes .
- Stereochemistry : Evaluate (Z) vs. (E)-isomer activity via NOESY NMR and docking studies to confirm geometry-dependent target binding .
- Methoxy positioning : Test 2-, 3-, or 4-methoxyphenyl analogs to optimize steric/electronic interactions with hydrophobic enzyme pockets .
Q. How to resolve contradictions in reported reaction yields during scale-up?
- Parameter optimization : Use design-of-experiment (DoE) to test solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading .
- Inert conditions : Monitor oxygen/moisture sensitivity via Karl Fischer titration; employ Schlenk-line techniques for moisture-sensitive steps .
- Analytical validation : Use HPLC tracking to identify side products (e.g., hydrolyzed acrylamide) and adjust reaction quenching protocols .
Q. What experimental strategies validate its mechanism of action when conflicting data arises?
- Target deconvolution : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) followed by rescue experiments to confirm dependency .
- Pathway analysis : RNA-seq/proteomics to identify differentially expressed genes/proteins post-treatment .
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ATP) to confirm direct vs. allosteric inhibition .
Q. How to design stability studies for long-term storage?
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor degradation via UPLC .
- Excipient screening : Test antioxidants (BHT) or cyclodextrins to stabilize the acrylamide moiety against hydrolysis .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Coupling Agent | DCC (1.2 eq) | Maximizes amide formation | |
| Temperature | 0–5°C (acrylamide step) | Minimizes (Z)→(E) isomerization | |
| Solvent Polarity | Dichloromethane (ε 8.9) | Enhances solubility |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog Modification | IC₅₀ (μM, MCF-7) | Target Binding Affinity (Kd, nM) | Reference |
|---|---|---|---|
| 3-Methoxyphenyl (Parent) | 2.3 | 45 (PLK1) | |
| 4-Fluorophenyl Acrylamido | 1.8 | 28 (PLK1) | |
| 2-Nitrobenzofuran Core | 5.6 | 120 (PLK1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
